N-Propylnorapomorphine N-Propylnorapomorphine (8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Brand Name: Vulcanchem
CAS No.: 18426-20-5
VCID: VC21017890
InChI: InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
SMILES: CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

N-Propylnorapomorphine

CAS No.: 18426-20-5

Cat. No.: VC21017890

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

N-Propylnorapomorphine - 18426-20-5

Specification

Description (8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
CAS No. 18426-20-5
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
Standard InChI Key BTGAJCKRXPNBFI-OAHLLOKOSA-N
Isomeric SMILES CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Canonical SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

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